![molecular formula C13H29F2O3PSi2 B14217975 Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate CAS No. 828265-24-3](/img/structure/B14217975.png)
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a cyclohexyl ring and a difluoromethyl group, with trimethylsilyl groups providing stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate typically involves the reaction of cyclohexyl(difluoro)methylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Hydrolysis: Water or methanol in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Cyclohexyl(difluoro)methylphosphonic acid.
Substitution: Various substituted phosphonates.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can be easily removed, revealing the reactive phosphonate group, which can then participate in various chemical transformations. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)phosphonate: Lacks the cyclohexyl and difluoromethyl groups, making it less reactive in certain contexts.
Cyclohexylphosphonic acid: Does not contain the trimethylsilyl groups, resulting in different reactivity and stability.
Difluoromethylphosphonic acid: Similar in structure but lacks the trimethylsilyl groups, affecting its chemical properties.
Uniqueness
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is unique due to the combination of the cyclohexyl, difluoromethyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
828265-24-3 |
|---|---|
Molekularformel |
C13H29F2O3PSi2 |
Molekulargewicht |
358.51 g/mol |
IUPAC-Name |
[[cyclohexyl(difluoro)methyl]-trimethylsilyloxyphosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H29F2O3PSi2/c1-20(2,3)17-19(16,18-21(4,5)6)13(14,15)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 |
InChI-Schlüssel |
UNGWBUSOFFKYQY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(C(C1CCCCC1)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


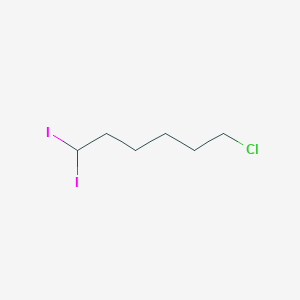
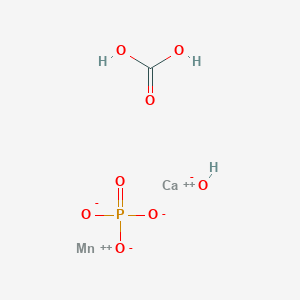
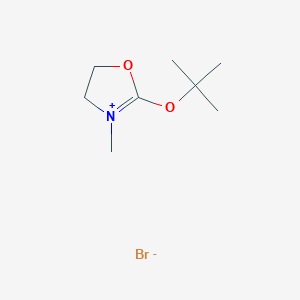
![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
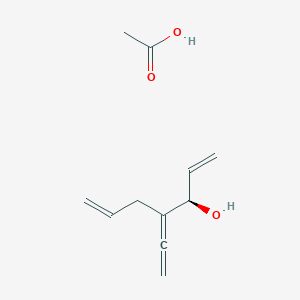
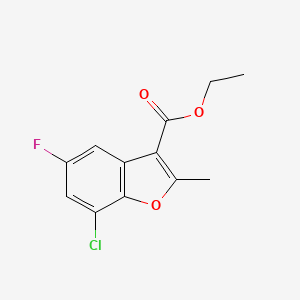
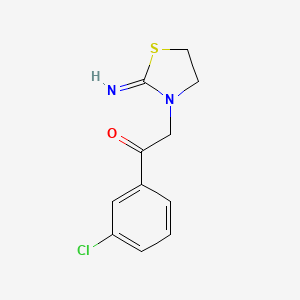
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
